molecular formula C26H28N2O2S B4045992 (4-Benzhydrylpiperazin-1-yl)-(2,4-dimethoxyphenyl)methanethione

(4-Benzhydrylpiperazin-1-yl)-(2,4-dimethoxyphenyl)methanethione

Cat. No.: B4045992
M. Wt: 432.6 g/mol
InChI Key: CBUQOFTVUASVPP-UHFFFAOYSA-N
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Description

The compound “1-[(2,4-dimethoxyphenyl)carbonothioyl]-4-(diphenylmethyl)piperazine” is a piperazine derivative. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Scientific Research Applications

Anticancer Activity

Compounds related to 1-[(2,4-dimethoxyphenyl)carbonothioyl]-4-(diphenylmethyl)piperazine have been studied for their anticancer properties. For instance, a study by Lee et al. (2013) detailed a novel compound's ability to induce apoptosis in cancer cells, inhibit tumor growth, and enhance survival in tumor xenograft models. This compound, featuring a dimethoxyphenyl component similar to the query compound, interacts with p68 RNA helicase, playing a significant role in cell proliferation and cancer progression, without inhibiting RNA unwinding by p68. Instead, it abrogated β-catenin stimulated ATPase activity of p68, indicating a novel mechanism of anticancer action (Lee et al., 2013).

Antimicrobial and Antioxidant Activities

Another research avenue explores the antimicrobial and antioxidant capabilities of piperazine derivatives. Mallesha and Mohana (2011) synthesized a series of novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives, demonstrating significant antimicrobial activity against pathogenic bacterial and fungal strains, as well as moderate antioxidant activity. These findings underscore the potential of piperazine derivatives in developing new antimicrobial and antioxidant agents (Mallesha & Mohana, 2011).

Antibacterial and Biofilm Inhibition

Mekky and Sanad (2020) reported on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which showed potent antibacterial efficacy and biofilm inhibition activities. These compounds, particularly effective against MRSA and VRE strains, highlight the therapeutic potential of piperazine derivatives in addressing bacterial resistance and biofilm-associated infections (Mekky & Sanad, 2020).

Mechanism of Action

Without specific information on this compound, it’s difficult to predict its mechanism of action. Piperazine derivatives are known to have a wide range of biological activities, including acting as antagonists for various neurotransmitter receptors .

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(2,4-dimethoxyphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O2S/c1-29-22-13-14-23(24(19-22)30-2)26(31)28-17-15-27(16-18-28)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,19,25H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUQOFTVUASVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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